Mcl1-IN-2
Overview
Description
“Mcl1-IN-2” is related to MCL1 (myeloid cell leukemia-1), a widely recognized pro-survival member of the Bcl-2 (B-cell lymphoma protein 2) family . MCL1 plays a crucial role in apoptosis and is involved in emerging non-apoptotic signaling pathways . It’s a promising target for cancer therapy .
Synthesis Analysis
The development of MCL1 inhibitors involves blocking protein–protein interactions, which generally requires a lengthy optimization process of large, complex molecules . A structure-guided molecular design and structure-activity relationship (SAR) analysis have been carried out to study structural features contributing to MCL1 binding selectivity and affinity .
Molecular Structure Analysis
MCL1 and BCL2 are anti-apoptotic members of a large class of proteins that modulate cell viability at the outer mitochondrial membrane (OMM) . The Bcl-2 family consists of three subgroups: the anti-apoptotic members (MCL1, BCL2, BCLxL, BCLW, and BFL1/A1), the pore-forming effectors (BAK, BAX, and BOK), and the pro-apoptotic BH3-only proteins (e.g., NOXA, BIM, and PUMA) .
Chemical Reactions Analysis
MCL1 inhibitors selectively bind to MCL1, freeing pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . MCL1 has abundant lysine and histidine residues, which generate an electropositive surface that influences drug interactions with the binding groove .
Physical And Chemical Properties Analysis
The molecular formula of Mcl1-IN-2 is C19H15N3OS, and its molecular weight is 333.4 g/mol . It has a complexity of 410 and a topological polar surface area of 86.3 Ų .
Scientific Research Applications
Regulation of Apoptosis and Cell Cycle
Mcl1-IN-2 is involved in regulating apoptosis and cell cycle progression. The protein MCL1 (myeloid cell leukemia 1), which Mcl1-IN-2 targets, functions as an anti-apoptotic protein and interacts with cell cycle regulators like proliferating cell nuclear antigen (PCNA). This interaction has significant implications in inhibiting cell cycle progression through the S-phase, indicating a dual role for MCL1 in apoptosis regulation and cell cycle progression (Fujise et al., 2000).
Broader Scope in Cellular Homeostasis
MCL1 also plays a broader role in cellular homeostasis. Beyond its well-defined role in apoptosis, MCL1 is involved in cell proliferation, DNA damage response, autophagy, calcium handling, and mitochondrial quality control. These diverse roles highlight the complexity of MCL1's function in cellular regulation and the potential impact of Mcl1-IN-2 as an inhibitor (Widden & Placzek, 2021).
Interaction with Other Proteins
MCL1 has been found to interact with other proteins like fortilin, influencing its stability and function. This interaction suggests that MCL1 not only serves as an anti-apoptotic molecule but also as a chaperone, stabilizing other proteins involved in promoting cell survival (Zhang et al., 2002).
Design and Discovery of Inhibitors
The discovery of Mcl1-IN-2 and similar inhibitors using fragment-based methods and structure-based design has been a significant step forward. These inhibitors exhibit high affinity for MCL1 and are selective, offering insights into the molecular recognition of small-molecule ligands binding MCL1, which is crucial for designing more effective cancer therapies (Pelz et al., 2016).
Potential in Cancer Therapy
MCL1's role in apoptosis and its overexpression in various cancers make it a promising target for cancer therapy. The development of specific inhibitors like Mcl1-IN-2 could potentially lead to effective treatments for cancerous diseases where MCL1 plays a central role in tumor progression and resistance to anticancer therapies (Wu et al., 2020).
Future Directions
properties
IUPAC Name |
7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJKSTJCIAGPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mcl1-IN-2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.